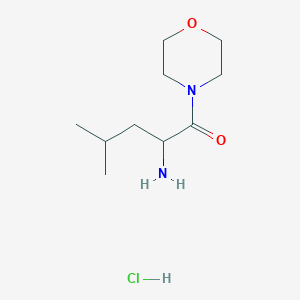
2-Amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morfolina, 4-(2-amino-4-metil-1-oxopentil)-, monohidrocloruro, (S)- es un compuesto químico con el número CAS 67597-67-5 . Es un derivado de la morfolina, una amina heterocíclica que se utiliza ampliamente en diversas aplicaciones químicas. Este compuesto se caracteriza por la presencia de un grupo amino, un grupo metil y un grupo cetona unidos al anillo de morfolina, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Morfolina, 4-(2-amino-4-metil-1-oxopentil)-, monohidrocloruro, (S)- típicamente implica la reacción de morfolina con reactivos apropiados para introducir los grupos amino, metil y cetona. Un método común involucra el uso de derivados de aminoácidos como materiales de partida, que luego se hacen reaccionar con morfolina en condiciones controladas para producir el producto deseado .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reacciones a gran escala utilizando equipos automatizados para garantizar la coherencia y la pureza. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan cuidadosamente para optimizar el rendimiento y minimizar los subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
Morfolina, 4-(2-amino-4-metil-1-oxopentil)-, monohidrocloruro, (S)- puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción pueden utilizarse para convertir los grupos cetona en alcoholes o para reducir otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la elección del solvente, la temperatura y el tiempo de reacción, se optimizan en función del resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir compuestos con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir derivados de alcohol .
Aplicaciones Científicas De Investigación
Química
En química, Morfolina, 4-(2-amino-4-metil-1-oxopentil)-, monohidrocloruro, (S)- se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar los efectos de los derivados de la morfolina en los sistemas biológicos. Su capacidad para interactuar con diversas biomoléculas lo convierte en una herramienta útil en ensayos bioquímicos y descubrimiento de fármacos .
Medicina
En medicina, Morfolina, 4-(2-amino-4-metil-1-oxopentil)-, monohidrocloruro, (S)- puede explorarse por sus posibles aplicaciones terapéuticas. Sus características estructurales sugieren que podría ser un candidato para el desarrollo de nuevos fármacos .
Industria
En aplicaciones industriales, este compuesto se puede utilizar en la producción de productos químicos especiales, agroquímicos y otros productos químicos finos. Su versatilidad y reactividad lo convierten en un componente valioso en diversos procesos de fabricación .
Mecanismo De Acción
El mecanismo de acción de Morfolina, 4-(2-amino-4-metil-1-oxopentil)-, monohidrocloruro, (S)- involucra su interacción con objetivos moleculares específicos. Los grupos amino y cetona pueden formar enlaces de hidrógeno y otras interacciones con moléculas diana, influyendo en su actividad. Las rutas y objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Morfolina, 4-(2-amino-4-metil-1-oxibutil)-, monohidrocloruro: Estructura similar pero con una longitud de cadena lateral diferente.
Morfolina, 4-(2-amino-4-metil-1-oxopropil)-, monohidrocloruro: Otro derivado con una cadena lateral más corta.
Singularidad
Morfolina, 4-(2-amino-4-metil-1-oxopentil)-, monohidrocloruro, (S)- destaca por su longitud de cadena lateral específica y la presencia de grupos amino y cetona.
Propiedades
Fórmula molecular |
C10H21ClN2O2 |
|---|---|
Peso molecular |
236.74 g/mol |
Nombre IUPAC |
2-amino-4-methyl-1-morpholin-4-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8(2)7-9(11)10(13)12-3-5-14-6-4-12;/h8-9H,3-7,11H2,1-2H3;1H |
Clave InChI |
WRSDWRRFBJHELY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)N1CCOCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12309027.png)


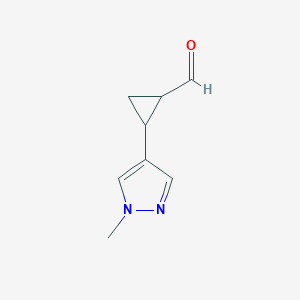
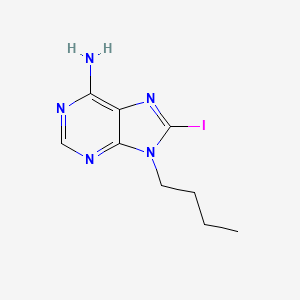
![rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans](/img/structure/B12309080.png)
![rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans](/img/structure/B12309087.png)
![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)
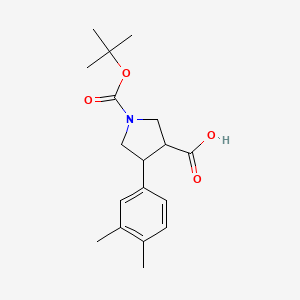

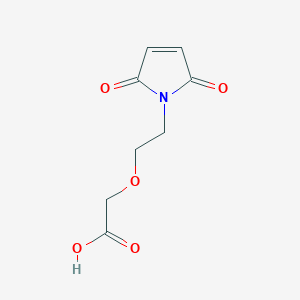
![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)
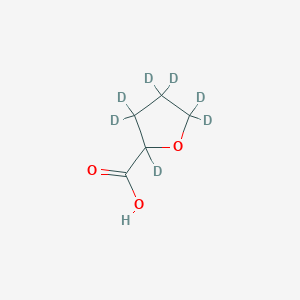
![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)
